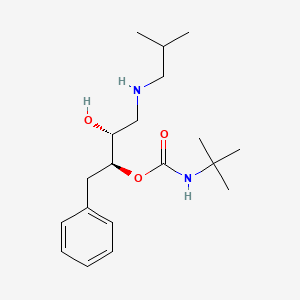

(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate

説明

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate follows International Union of Pure and Applied Chemistry conventions for chiral organic compounds containing multiple functional groups. The compound's molecular formula C₁₉H₃₂N₂O₃ reflects a molecular weight of 336.48 atomic mass units, establishing its classification as a medium-sized organic molecule with two nitrogen atoms and three oxygen atoms.

The complete International Union of Pure and Applied Chemistry name, tert-butyl N-[(2S,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate, systematically describes each component of the molecular structure. The stereochemical descriptors (2S,3R) indicate the absolute configuration at the two chiral centers, where the numbering system begins with the carbamate-bearing carbon as position 2 and the hydroxyl-bearing carbon as position 3. The S configuration at position 2 and R configuration at position 3 establish the specific three-dimensional arrangement that distinguishes this compound from its diastereomeric counterparts.

Alternative nomenclature systems provide additional systematic names that emphasize different structural features. The Chemical Abstracts Service designation presents the compound as 1,1-dimethylethyl N-[(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]carbamate, utilizing a different numbering convention that highlights the benzyl substitution pattern. This naming approach emphasizes the carbamic acid ester structure, where the tert-butyl group serves as the alcohol component and the complex amino alcohol serves as the amine component.

The systematic naming also accommodates the isobutyl amino substituent, which may be described as either isobutylamino or 2-methylpropylamino depending on the preferred nomenclature convention. Both terms refer to the same branched four-carbon chain terminated with an amino group, demonstrating the flexibility inherent in systematic organic nomenclature while maintaining structural precision.

特性

IUPAC Name |

[(2S,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O3/c1-14(2)12-20-13-16(22)17(11-15-9-7-6-8-10-15)24-18(23)21-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSXPEQIXIHEEH-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C(CC1=CC=CC=C1)OC(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC[C@H]([C@H](CC1=CC=CC=C1)OC(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676452 | |

| Record name | (2S,3R)-3-Hydroxy-4-[(2-methylpropyl)amino]-1-phenylbutan-2-yl tert-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263280-57-4 | |

| Record name | (2S,3R)-3-Hydroxy-4-[(2-methylpropyl)amino]-1-phenylbutan-2-yl tert-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Sodium Borohydride-Mediated Reduction

A chloromethyl ketone precursor, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone, is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and ethanol at 0–20°C. After quenching with sulfuric acid and neutralizing with sodium hydroxide, the crude product is recrystallized to yield (2S,3S)-1-chloro-2-hydroxy-3-(N-tert-butoxycarbonyl)amino-4-phenylbutane with 56% yield and 95.9% purity. While this method primarily yields the (2S,3S) diastereomer, modifying the reducing agent or solvent polarity could favor the (2S,3R) configuration.

Diisobutylaluminium Hydride (DIBAH) Reduction

In Example 4, DIBAH in toluene and acetone reduces the same ketone precursor at room temperature, producing pale-yellow crystals after hydrolysis and extraction. DIBAH offers milder conditions than NaBH₄, potentially improving stereochemical fidelity.

Aluminum Isopropoxide Reduction

The Meerwein-Ponndorf-Verley reduction using aluminum isopropoxide in refluxing isopropyl alcohol achieves an 80% yield of [(1S,3S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester. This method’s high yield underscores its utility for large-scale synthesis, though stereochemical outcomes depend on the starting material’s configuration.

Introduction of the Isobutylamino Group

The chloro intermediate undergoes nucleophilic substitution with isobutylamine to install the amino group.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced early in the synthesis to protect the amine during subsequent steps.

Boc Protection of Amine Intermediates

In a representative protocol, (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride is treated with di-tert-butyldicarbonate in toluene and aqueous sodium hydroxide at pH 7, yielding (2R,3S)-3-tert-butoxycarbonylamino-1-chloro-2-hydroxy-4-phenylbutane with 68% yield and 95:5 diastereomer ratio. Adjusting the base and solvent system can enhance selectivity for the (2S,3R) configuration.

Purification and Isolation

Recrystallization Techniques

Recrystallization from ethyl acetate/hexane or isopropyl alcohol removes diastereomeric impurities. For example, recrystallizing the sodium borohydride reduction product from ethyl acetate raises purity to >98%.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Stereochemical Control

Achieving the (2S,3R) configuration demands chiral auxiliaries or catalysts. Asymmetric reductions using Corey-Bakshi-Shibata (CBS) reagents or enzymatic methods could improve selectivity but require validation.

Byproduct Formation

The sodium borohydride method generates 2.6% of des-chloro byproduct. Introducing bulky reducing agents or low-temperature conditions may suppress side reactions.

Scalability

The aluminum isopropoxide method’s 80% yield and simple workup make it suitable for industrial scale-up, though solvent recovery and waste management require attention.

化学反応の分析

Types of Reactions

(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate can undergo several types of chemical reactions:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to remove the hydroxy group or to reduce the carbamate group using reducing agents like LiAlH4.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, NaBH4

Substitution: Various nucleophiles depending on the desired substitution

Major Products

Oxidation: Ketones

Reduction: Alcohols or amines

Substitution: Varied products depending on the nucleophile used

科学的研究の応用

(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its stability and reactivity.

Synthetic Organic Chemistry: The compound serves as a protecting group for amines, facilitating various synthetic transformations.

Biological Studies: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate involves its interaction with specific molecular targets. The tert-butylcarbamate group provides stability and protection to the molecule, allowing it to participate in various biochemical pathways without premature degradation. The hydroxy and amino groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound belongs to a class of tert-butyl carbamate derivatives with modifications at the 3-hydroxy and 4-amino positions. Key analogs include:

Key Differences and Implications

Functional Group Effects: Isobutylamino vs. Chloro: The isobutylamino group introduces a secondary amine, enabling hydrogen bonding and nucleophilic reactions (e.g., acylation). Phenyl Ring: Present in both analogs, this aromatic moiety may contribute to π-π interactions in target binding or crystallization.

Solubility in organic solvents (e.g., DMSO) is critical for stock solution preparation in research .

Stereochemical Considerations :

- The (2S,3R) configuration distinguishes the compound from possible diastereomers, which could exhibit divergent biological or physical properties.

Research and Analytical Considerations

- Structural Analysis : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) may resolve stereochemistry and intermolecular interactions .

- Quality Control : Commercial batches report >96% purity, with certificates of analysis (COA) available .

Notes and Disclaimers

- CAS Discrepancies : Conflicting CAS numbers (160232-08-6 vs. 1263280-57-4) highlight the need for cross-referencing with authoritative databases.

生物活性

(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate, commonly referred to as tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H32N2O3 |

| Molecular Weight | 379.541 g/mol |

| CAS Number | 160232-08-6 |

| Purity | >98.0% (HPLC) |

| Appearance | White to almost white powder |

Research indicates that (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate may exert its biological effects through several mechanisms:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathophysiology of Alzheimer's disease (AD). In vitro studies have demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .

- Neuroprotective Effects : In cellular models, the compound has demonstrated a protective effect against amyloid beta (Aβ) induced toxicity in astrocytes. It reduces the levels of pro-inflammatory cytokines such as TNFα and IL-6, which are elevated in neurodegenerative conditions .

In Vitro Studies

In vitro studies have explored the neuroprotective capabilities of the compound against Aβ-induced cell death. Key findings include:

- Reduction in Cell Death : Treatment with the compound resulted in approximately 20% reduction in astrocyte cell death compared to controls treated with Aβ alone.

- Cytokine Modulation : The compound was noted to decrease TNFα production but did not significantly alter IL-6 levels, suggesting a selective modulation of inflammatory pathways .

In Vivo Studies

In vivo assessments using animal models have provided insights into the bioavailability and efficacy of the compound:

- Alzheimer's Disease Model : In scopolamine-induced AD models, the compound reduced Aβ levels; however, its effects were not statistically significant when compared to established treatments like galantamine .

Case Studies

Several case studies highlight the therapeutic potential and challenges associated with (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate:

-

Case Study on Neuroprotection :

- A study investigated the protective effects of the compound on neuronal cultures exposed to Aβ peptides. Results indicated a significant reduction in cell apoptosis and inflammation markers, supporting its potential role in AD therapy.

-

Clinical Relevance :

- While preclinical data is promising, clinical trials are necessary to fully understand its efficacy and safety profile in humans.

Q & A

Basic: What are the standard synthetic routes for preparing (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate?

Answer:

A common method involves reacting an aminoalcohol intermediate (e.g., (2S,3R)-4-amino-3-hydroxy-1-phenylbutan-2-ol) with tert-butyl carbamate-protecting groups under anhydrous conditions. For example, arylsulfonyl chlorides are used to activate intermediates in dichloromethane, followed by quenching with aqueous acid and purification via silica gel chromatography . Key steps include:

- Aminoalcohol activation : Use of triethylamine as a base to deprotonate the amino group.

- Coupling : Reaction with tert-butyl carbamate derivatives in inert atmospheres (e.g., argon).

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the enantiomerically pure product.

Basic: How is the stereochemistry of this compound confirmed experimentally?

Answer:

Stereochemical confirmation relies on:

- X-ray crystallography : Resolves absolute configuration, as demonstrated in structural reports for analogous tert-butyl carbamates .

- NMR spectroscopy : Vicinal coupling constants (e.g., ) between C2 and C3 protons provide dihedral angles consistent with (2S,3R) configuration.

- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .

Advanced: How does stereochemistry influence the compound’s reactivity in nucleophilic substitutions?

Answer:

The (2S,3R) configuration directs spatial orientation of the hydroxy and isobutylamino groups, affecting:

- Nucleophilic attack : Steric hindrance from the tert-butyl carbamate and phenyl groups limits accessibility to the hydroxy group.

- Intramolecular interactions : Hydrogen bonding between the hydroxy and carbamate groups stabilizes transition states, as observed in sulfonylation reactions .

- Byproduct formation : Epimerization at C3 may occur under acidic/basic conditions, necessitating pH control during synthesis .

Advanced: What mechanistic insights explain the selectivity in sulfonylation reactions involving this carbamate?

Answer:

Sulfonylation with arylsulfonyl chlorides proceeds via:

- Step 1 : Deprotonation of the amino group by triethylamine, forming a reactive amine nucleophile.

- Step 2 : Nucleophilic attack on the sulfonyl chloride, yielding a sulfonamide intermediate.

- Step 3 : Steric and electronic effects from the tert-butyl and phenyl groups dictate regioselectivity, favoring sulfonylation at the less hindered amino site .

Advanced: How should researchers address contradictions in reported physical properties (e.g., melting points)?

Answer:

Discrepancies may arise from:

- Purity differences : Impurities (e.g., residual solvents) lower observed melting points. Use HPLC-MS to verify purity >98% .

- Polymorphism : Crystallization conditions (solvent, temperature) affect solid-state forms. Characterize via XRPD and DSC .

- Measurement variability : Standardize protocols (e.g., capillary method vs. DSC) for reproducibility .

Basic: What are the recommended waste disposal protocols for this compound?

Answer:

- Chemical waste : Collect in labeled containers for incineration by licensed facilities. Avoid aqueous disposal due to potential environmental persistence .

- Contaminated materials : Autoclave glassware and dispose of solvents via certified hazardous waste channels .

Advanced: How is this compound utilized in the synthesis of heterocyclic pharmaceuticals?

Answer:

The hydroxy and amino groups serve as handles for cyclization reactions:

- Oxazolidinones : React with carbonylating agents (e.g., phosgene analogs) to form 5-membered rings.

- Piperazines : Condensation with dihaloalkanes under basic conditions .

- Pharmacophore integration : The phenyl and isobutyl groups enhance lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .

Advanced: What analytical methods ensure batch-to-batch consistency in enantiomeric purity?

Answer:

- Chiral HPLC : Use Chiralpak® IC or AD-H columns with UV detection (λ = 254 nm) to resolve enantiomers .

- Optical rotation : Compare [α] values against a reference standard (e.g., [α] = +15° for (2S,3R) configuration) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion integrity (e.g., m/z 521.220 for [M+H]) .

Advanced: What stability challenges arise during long-term storage, and how are they mitigated?

Answer:

- Hydrolysis : The tert-butyl carbamate group is susceptible to acidic/basic hydrolysis. Store in neutral, anhydrous environments .

- Oxidation : The hydroxy group may oxidize to a ketone; add antioxidants (e.g., BHT) or store under nitrogen .

- Light sensitivity : Amber glass containers prevent photodegradation of the nitrobenzene sulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。